molecular formula C10H14ClNO2 B119359 Ethyl 5-amino-2-methylbenzoate hydrochloride CAS No. 146348-81-4

Ethyl 5-amino-2-methylbenzoate hydrochloride

Cat. No. B119359
M. Wt: 215.67 g/mol
InChI Key: OERUONXYTLQYQI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylbenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzoic acid and is commonly used in the synthesis of various organic molecules.

Mechanism Of Action

The mechanism of action of Ethyl 5-amino-2-methylbenzoate hydrochloride is not fully understood. However, it is believed to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Ethyl 5-amino-2-methylbenzoate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Moreover, this compound has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 5-amino-2-methylbenzoate hydrochloride in laboratory experiments is its low toxicity. This compound has been found to have a low cytotoxicity and does not cause any significant adverse effects on cells. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on Ethyl 5-amino-2-methylbenzoate hydrochloride. One of the potential areas of investigation is its use as a therapeutic agent for the treatment of inflammatory disorders. Moreover, this compound could be further modified to enhance its bioavailability and efficacy. Additionally, the mechanism of action of Ethyl 5-amino-2-methylbenzoate hydrochloride could be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl 5-amino-2-methylbenzoate hydrochloride is a promising compound that has potential therapeutic applications. Its antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of Ethyl 5-amino-2-methylbenzoate hydrochloride involves the reaction of 5-amino-2-methylbenzoic acid and ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the desired compound. This method has been widely used in the laboratory for the production of Ethyl 5-amino-2-methylbenzoate hydrochloride.

Scientific Research Applications

Ethyl 5-amino-2-methylbenzoate hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Moreover, this compound has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.

properties

CAS RN

146348-81-4

Product Name

Ethyl 5-amino-2-methylbenzoate hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

ethyl 5-amino-2-methylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)9-6-8(11)5-4-7(9)2;/h4-6H,3,11H2,1-2H3;1H

InChI Key

OERUONXYTLQYQI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)N)C.Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)C.Cl

synonyms

ETHYL 5-AMINO-2-METHYLBENZOATE HYDROCHLORIDE

Origin of Product

United States

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